Product packaging for Camlipixant(Cat. No.:CAS No. 1621164-74-6)

Camlipixant

Cat. No.: B8819287
CAS No.: 1621164-74-6
M. Wt: 458.5 g/mol
InChI Key: SEHLMRJSQFAPCJ-HNNXBMFYSA-N
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Description

Overview of Purinergic Signaling and P2X Receptor Family in Biological Systems

Purinergic signaling is a form of extracellular communication that utilizes purine nucleotides and nucleosides, most notably adenosine (B11128) 5'-triphosphate (ATP), as signaling molecules. wikipedia.orgnih.gov Initially recognized for its intracellular role in energy metabolism, ATP is now understood to be a crucial extracellular transmitter. nih.govresearchgate.net It is released from various cell types under conditions of mechanical stress, injury, or inflammation and acts upon a specific set of cell surface receptors known as purinergic receptors. nih.govnih.gov

These receptors are broadly classified into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which respond to ATP and other nucleotides like ADP. nih.govresearchgate.net The P2 receptor family is further divided into two distinct subfamilies based on their structure and signal transduction mechanisms:

P2Y receptors: These are G protein-coupled receptors (GPCRs) with eight known subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11-14). They mediate a wide range of cellular responses through second messenger systems. nih.govnih.gov

P2X receptors: These are ligand-gated ion channels. Upon binding ATP, they rapidly open a channel permeable to cations such as Na+, K+, and Ca2+, leading to cell membrane depolarization and initiation of downstream signaling events. nih.govnews-medical.netwikipedia.org

The P2X receptor family consists of seven distinct subunits (P2X1 through P2X7) that can assemble into functional channels as either homotrimers (composed of three identical subunits) or heterotrimers (composed of different subunits). nih.gov This combinatorial assembly gives rise to a diversity of receptors with varied pharmacological and functional properties. P2X receptors are widely distributed throughout the body and are involved in numerous physiological processes, including synaptic transmission, smooth muscle contraction, inflammation, and sensory transduction. nih.govroyalsocietypublishing.org

Receptor FamilySubfamilyKey Activator(s)Signal Transduction Mechanism
P1 Receptors N/AAdenosineG Protein-Coupled
P2 Receptors P2Y ReceptorsATP, ADP, UTP, UDPG Protein-Coupled
P2X ReceptorsATPLigand-Gated Cation Channel

Rationale for Purinergic P2X3 Receptor Modulation in Biomedical Research

The rationale for modulating the P2X3 receptor in biomedical research and therapeutic development stems from its specific expression pattern and its critical role in sensory signaling pathways. nih.gov P2X3 receptors are predominantly and selectively expressed on primary afferent sensory neurons, particularly the C-fibers and Aδ-fibers that are responsible for transmitting sensory information such as pain, touch, and temperature. nih.govfrontiersin.org

Extracellular ATP, released from cells in response to tissue injury, inflammation, or visceral distension, acts as a key signaling molecule that activates these P2X3-expressing neurons. nih.govresearchgate.net The activation of P2X3 receptors, which can exist as both P2X3 homotrimers and P2X2/3 heterotrimers, triggers the depolarization of these sensory nerve fibers. frontiersin.org This leads to the initiation and transmission of signals to the central nervous system, which are interpreted as sensations like pain or, in the airways, an urge to cough. nih.govresearchgate.net

In chronic conditions such as neuropathic pain and refractory chronic cough, there is a state of neuronal hypersensitization, where the sensory nerves become overly responsive to stimuli. researchgate.netresearchgate.net ATP and the P2X3 receptor pathway are considered pivotal in mediating this hypersensitivity. researchgate.net Therefore, blocking the P2X3 receptor with an antagonist is a highly targeted therapeutic strategy. By inhibiting the activation of sensory nerves at their origin, P2X3 antagonists can potentially reduce pathologic sensory signals like chronic pain and cough without affecting other essential bodily functions. nih.govnih.govpatsnap.com The selective expression of P2X3 receptors on sensory neurons suggests a lower risk of central nervous system, gastrointestinal, or cardiovascular side effects that often limit the utility of other pain and cough medications. nih.govnih.gov

Historical Context of Camlipixant Discovery and Early Preclinical Development as a Research Compound

This compound, initially identified as BLU-5937, was developed as a potent and highly selective antagonist of the P2X3 receptor. nihr.ac.ukbusinesswire.com Its development aimed to address the limitations of less selective P2X3 antagonists, which were associated with taste disturbances. researchgate.net This side effect is attributed to the blockade of P2X2/3 heterotrimeric receptors, which are known to be involved in taste perception. researchgate.netnewswire.ca

The key innovation of this compound was its remarkable selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric form. newswire.ca Early preclinical research demonstrated this selectivity with high precision.

Preclinical Selectivity and Potency of this compound (BLU-5937)

Receptor Type IC50 (Inhibitory Concentration 50%) Selectivity Ratio
Human P2X3 Homotrimer 25 nM >960-fold
Human P2X2/3 Heterotrimer >24,000 nM

Data from in vitro studies on cloned human channels expressed in mammalian cells. nih.gov

This high degree of selectivity was hypothesized to enable a potent anti-tussive (anti-cough) effect while avoiding taste-related side effects. newswire.ca Preclinical studies in animal models supported this hypothesis. In a guinea pig model of cough, orally administered this compound significantly reduced cough frequency induced by irritants. medchemexpress.com Furthermore, in a rat behavioral taste model, this compound did not alter taste perception at concentrations up to 30 times its effective concentration for blocking P2X3, unlike less selective compounds which had a significant inhibitory effect on taste. nih.govresearchgate.net

These early studies also established that this compound possesses excellent drug-like properties, including good oral bioavailability and a lack of permeability across the blood-brain barrier. nih.govresearchgate.net The compelling preclinical data, highlighting its potent anti-tussive effect, high selectivity, and favorable safety profile, established this compound as a strong candidate for clinical development for the treatment of refractory chronic cough. nih.govnewswire.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1621164-74-6

Molecular Formula

C23H24F2N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate

InChI

InChI=1S/C23H24F2N4O4/c1-13-4-5-29-18(11-15-12-28(6-7-33-15)23(31)32-3)21(27-19(29)8-13)20-16(24)9-14(10-17(20)25)22(30)26-2/h4-5,8-10,15H,6-7,11-12H2,1-3H3,(H,26,30)/t15-/m0/s1

InChI Key

SEHLMRJSQFAPCJ-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)C[C@H]3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CC3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F

Origin of Product

United States

Molecular Pharmacology of Camlipixant

Mechanisms of P2X3 Receptor Antagonism by Camlipixant

The antagonistic action of this compound on the P2X3 receptor is characterized by a non-competitive and allosteric mechanism, which has been elucidated through structural and functional studies.

Non-Competitive Antagonism Profile in Human P2X3 Receptors

This compound exhibits a non-competitive antagonism profile, meaning it does not directly compete with ATP for the orthosteric binding site. medchemexpress.comresearchgate.netmedkoo.com This has been demonstrated in studies where the inhibitory effect of this compound was not surmounted by increasing concentrations of the agonist α,β-meATP, a stable analog of ATP. medkoo.comersnet.org This characteristic indicates that this compound binds to a different site on the receptor, effectively reducing the receptor's activity regardless of the ATP concentration. medchemexpress.comersnet.org This non-competitive action has been confirmed in various systems, including cloned human P2X3 channels expressed in mammalian cells and native receptors on human dorsal root ganglia neurons. nih.gov

Allosteric Inhibition and Receptor State Preference

As an allosteric inhibitor, this compound binds to a previously undiscovered, topographically distinct site from the ATP-binding pocket. researchgate.netnih.govnih.govresearchgate.net This allosteric binding event induces conformational changes in the receptor, which are critical to its inhibitory function. researchgate.netnih.gov Research indicates that this compound preferentially binds to the ATP-unbound, or resting state, of the P2X3 receptor. nih.govresearchgate.net By binding to this state, this compound stabilizes the receptor in a closed, non-conducting conformation. nih.govresearchgate.net This stabilization effectively prevents the channel from opening in response to ATP binding, thus inhibiting the downstream signaling that leads to neuronal activation. researchgate.netnih.gov

Interference with ATP Binding Site Dynamics

Although this compound does not bind directly to the ATP binding site, its allosteric modulation significantly impacts the dynamics of this site. nih.govresearchgate.net Structural studies have revealed that the binding of this compound leads to a narrowing of the ATP-binding pocket. nih.govresearchgate.net This conformational change occludes the ATP-binding site, rendering the receptor incapable of binding to ATP. nih.govresearchgate.netresearchgate.net This interference is a key feature of its mechanism, as it not only prevents activation but also suggests that the binding of this compound and ATP are mutually exclusive events. researchgate.net

Quantitative Ligand-Receptor Binding Kinetics of this compound

The affinity and binding characteristics of this compound to the P2X3 receptor have been quantified, providing a deeper understanding of its potent antagonistic activity.

Determination of Dissociation Constants (Kd) for P2X3 Receptor

The binding affinity of this compound for the human P2X3 receptor has been determined using various techniques. Isothermal titration calorimetry (ITC) and functional assays have been employed to measure its dissociation constant (Kd) and inhibitory concentration (IC₅₀). One study using ITC determined the Kd of this compound for the P2X3 receptor to be 100 nM when the receptor is in its ATP-unbound state. nih.govresearchgate.net Functional assays measuring the inhibition of ATP-activated calcium influx have reported an IC₅₀ value of approximately 25 nM for the human P2X3 homotrimeric receptor. medchemexpress.commedkoo.com Another study reported an IC₅₀ of 55.05 nM. biorxiv.orgbiorxiv.org These values underscore the high potency of this compound as a P2X3 antagonist.

Comparative Binding Studies with Endogenous ATP Ligand

Comparative binding studies have further illuminated the relationship between this compound and ATP at the P2X3 receptor. It has been shown that when the P2X3 receptor is pre-incubated with ATP, this compound is unable to bind. nih.govresearchgate.net Conversely, when the receptor is bound with this compound, ATP cannot bind. nih.govresearchgate.net The binding affinity of ATP to the P2X3 receptor has been measured by MicroScale Thermophoresis (MST) with a Kd of 2 µM. nih.govresearchgate.net The significant difference in binding affinity and the mutually exclusive nature of their binding highlight the potent allosteric inhibitory mechanism of this compound.

Interactive Data Table: Binding Characteristics of this compound and ATP

LigandReceptorBinding ParameterValueMethod
This compoundHuman P2X3Kd100 nMIsothermal Titration Calorimetry (ITC) nih.govresearchgate.net
This compoundHuman P2X3IC₅₀~25 nMFunctional Assay medchemexpress.commedkoo.com
This compoundHuman P2X3IC₅₀55.05 nMFunctional Assay biorxiv.orgbiorxiv.org
ATPHuman P2X3Kd2 µMMicroScale Thermophoresis (MST) nih.govresearchgate.net

Structural Biology of Camlipixant P2x3 Receptor Interactions

High-Resolution Structural Elucidation Methodologies

The determination of the three-dimensional structure of the camlipixant-P2X3 receptor complex at high resolution has been a significant achievement, made possible by cutting-edge techniques in structural biology.

Cryo-Electron Microscopy (Cryo-EM) Applications in P2X3 Receptor Structure Determination

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the structure of the P2X3 receptor in complex with this compound. nih.govbiorxiv.org This technique allows for the visualization of macromolecules in their near-native state by flash-freezing them in a thin layer of vitreous ice. For the P2X3 receptor, cryo-EM studies have successfully determined the structure of the full-length receptor bound to this compound, providing unprecedented insights into its architecture. nih.govbiorxiv.org The resulting high-resolution maps, with resolutions reaching approximately 3 Å, allow for the clear discernment of the electron density for this compound and the surrounding amino acid side chains. nih.gov This level of detail is critical for understanding the precise orientation and interactions of the drug within its binding site. nih.govresearchgate.net

Protein Purification and Complex Stabilization Techniques (e.g., Peptide Scaffolds)

A significant challenge in the structural determination of membrane proteins like the P2X3 receptor is their inherent instability when removed from their native lipid environment. mdpi.com To overcome this, researchers have employed sophisticated protein purification and stabilization strategies. One key approach has been the use of a peptide scaffold, known as the peptidisc, to stabilize the purified P2X3 receptor. nih.govbiorxiv.org This technique involves encapsulating the receptor in a detergent-free manner, which helps to maintain its structural integrity and functionality. researchgate.net

The purification process often begins with the generation of a stable cell line that expresses the homotrimeric P2X3 receptor. nih.govbiorxiv.org Interestingly, initial attempts to bind this compound to the purified receptor were unsuccessful, leading to the hypothesis that extracellular ATP released during cell lysis was occupying the binding site. nih.govbiorxiv.org This was later confirmed by cryo-EM structures showing ATP:Mg²⁺ bound to the receptor. nih.govbiorxiv.org To obtain the this compound-bound structure, it was necessary to first remove the bound ATP, allowing this compound to access its binding pocket. biorxiv.org

Atomic-Level Characterization of the this compound Binding Site

The high-resolution structures have provided a detailed picture of how this compound binds to the P2X3 receptor, revealing a novel binding mode.

Identification of Novel Cryptic Binding Pockets on the P2X3 Receptor

A key finding from the structural studies is that this compound binds to a previously unidentified cryptic drug-binding site on the P2X3 receptor. nih.govbiorxiv.orgresearchgate.net This pocket is located in the upper body domain, at the interface between adjacent subunits, and is distinct from the orthosteric ATP binding site. nih.govresearchgate.net This binding site is considered "cryptic" because it is not apparent in the apo (unbound) state of the receptor and only becomes accessible upon a conformational change, which in this case is facilitated by the absence of ATP and the binding of this compound itself. nih.govplos.org The binding of this compound to this allosteric site induces conformational changes that ultimately block the ATP-binding site and stabilize the closed state of the ion channel. nih.gov The volume of this binding pocket in the P2X3 receptor has been measured to be 1203 ų. nih.gov

Residue-Specific Interactions and Hydrophobic Contributions (e.g., M70, M91, F277, L293)

The interaction between this compound and the P2X3 receptor is characterized by extensive hydrophobic interactions. nih.govresearchgate.net The binding pocket is lined by approximately 20 residues, primarily from the β-strands (β3, β4, β5, β13, and β14) of the upper body domains of neighboring subunits. nih.govresearchgate.net

Key residues that play a pivotal role in stabilizing the this compound-receptor complex through hydrophobic interactions have been identified. nih.govresearchgate.net These include Methionine 70 (M70), Methionine 91 (M91), Phenylalanine 277 (F277), and Leucine (B10760876) 293 (L293). nih.govresearchgate.net The involvement of these and other residues like phenylalanine and leucine indicates a complex network of intermolecular contacts that create a strong preference for a nonpolar environment, underscoring the largely hydrophobic nature of the binding interface. researchgate.net In addition to these hydrophobic interactions, other types of interactions, such as cation-π and charge-charge interactions involving residues like R68 and E288, also contribute to the binding of this compound. researchgate.net

Interacting Residue Interaction Type Reference
M70Hydrophobic nih.govresearchgate.net
M91Hydrophobic nih.govresearchgate.net
F277Hydrophobic nih.govresearchgate.net
L293Hydrophobic nih.govresearchgate.net
R68Cation-π researchgate.net
E288Charge-charge researchgate.net

Structural Basis of P2X3 Receptor Selectivity

A remarkable feature of this compound is its high selectivity for the P2X3 receptor over other P2X family members, particularly the closely related P2X2/3 heterotrimeric receptors. nih.govsec.gov This selectivity is crucial for minimizing off-target effects, such as taste disturbances, which have been observed with less selective P2X3 antagonists. sec.govpatsnap.com

The structural basis for this selectivity lies in the differences in the amino acid residues that form the this compound-binding pocket between P2X3 and other P2X isoforms. nih.govbiorxiv.org While the residues involved in this compound binding are moderately conserved across P2X3-7, they are distinct from those found in P2X2 receptors. researchgate.net Modeling studies of the P2X2/3 heterotrimer bound to this compound have revealed discrepancies not only in the sequence of the binding site but also in its structure. nih.govresearchgate.net

Furthermore, the size of the inter-subunit hydrophobic pocket is a critical determinant of selectivity. The binding pocket in P2X3 is notably wider than in other P2X subtypes like the Zebrafish P2X4 and Panda P2X7. nih.gov This difference in the size and chemical environment of the binding pocket explains the lower binding affinity of this compound for P2X4 and P2X7. researchgate.net These structural analyses collectively affirm that the newly identified cryptic binding pocket is highly selective for the P2X3 homotrimer, providing a solid foundation for the rational design of even more specific P2X3 antagonists. nih.gov

Isoform-Specific Structural Determinants (P2X3 versus P2X2/3)

A critical advantage of this compound is its high selectivity for the homotrimeric P2X3 receptor over the heterotrimeric P2X2/3 receptor, which is implicated in taste perception. nih.govresearchgate.net This selectivity is crucial for minimizing taste-related side effects, a known issue with less selective P2X3 antagonists like gefapixant (B1671419). nih.govresearchgate.net The structural basis for this selectivity lies in the amino acid differences within the this compound binding pocket between the P2X3 and P2X2 subunits. nih.gov

Cryo-EM structures and molecular modeling have shown that crucial residues forming the this compound-binding pocket in the P2X3 receptor are not conserved in the P2X2 isoform. nih.gov This distinction makes the binding of this compound to the P2X2 subunit, and consequently to the P2X2/3 heterotrimer, significantly less favorable. In contrast, the binding site for gefapixant is more highly conserved between P2X2 and P2X3, explaining its dual activity. researchgate.net The specific residues that differ between the isoforms create a structural fingerprint that is unique to P2X3, allowing for the specific targeting by this compound. nih.gov

The table below summarizes the key residues involved in this compound binding to the P2X3 receptor, highlighting the structural basis for its isoform specificity.

Interacting Residue in P2X3Interaction TypeConservation in P2X2Significance for Selectivity
Arginine (R68)ElectrostaticNot conservedContributes to the unique chemical environment of the P2X3 binding pocket. nih.gov
Methionine (M70)HydrophobicNot conservedA key residue in the hydrophobic pocket that stabilizes this compound binding. nih.gov
Methionine (M91)HydrophobicNot conservedDifferences in this region reduce the affinity of this compound for the P2X2/3 receptor. nih.gov
Phenylalanine (F277)HydrophobicNot conservedEssential for the specific hydrophobic interactions that anchor this compound within the pocket. nih.gov
Glutamic acid (E288)ElectrostaticNot conservedAnother key residue contributing to the specific electrostatic environment of the P2X3 binding site. nih.gov
Leucine (L293)HydrophobicNot conservedPart of the extensive network of hydrophobic contacts that ensure high-affinity binding to P2X3. nih.gov

Conformational Dynamics and Ion Channel Gating Modulation by this compound

The binding of this compound to its allosteric site induces significant conformational changes in the P2X3 receptor, ultimately leading to the modulation of its ion channel gating. researchgate.netnih.gov These structural rearrangements prevent the channel from opening, even when ATP is bound to the orthosteric site. Molecular dynamics simulations and structural studies have provided a detailed view of this inhibitory mechanism. nih.govresearchgate.netnih.gov

Upon binding, this compound stabilizes the receptor in a closed and desensitized-like state. researchgate.netnih.gov This involves a series of conformational adjustments in the extracellular domain of the receptor, including the "upper body" and "turret" regions. researchgate.netnih.govpatsnap.com Specifically, the binding of this compound is associated with an outward movement of the "left flipper" domain of the receptor subunit. researchgate.net This movement propagates to the transmembrane helices that form the ion channel pore, favoring a constricted, non-conductive conformation. researchgate.netnih.gov

A key finding is that this compound binding leads to the closure of the P2X3 channel to a radius of approximately 0.7 Å, which is too narrow to allow for the passage of cations. researchgate.netnih.gov This contrasts with the open state of the channel, which has a wider pore. The conformational changes induced by this compound effectively lock the channel in an inactive state, providing a structural explanation for its potent antagonistic activity. researchgate.netnih.govpatsnap.com The binding of this compound and the binding of ATP are mutually exclusive events, further contributing to the inhibition of receptor activation. nih.govresearchgate.net

The following table details the conformational changes in the P2X3 receptor upon this compound binding and their impact on ion channel gating.

Conformational StateKey Structural FeaturesIon Channel Pore RadiusFunctional Consequence
Apo (unbound)Closed conformation with constricted transmembrane helices. researchgate.netClosedBasal inactive state.
ATP-bound (activated)Open conformation of the channel.OpenCation influx and neuronal signaling.
This compound-boundOutward movement of the "left flipper" domain, stabilization of a closed state in the upper body and turret. researchgate.netresearchgate.netnih.gov~0.7 ÅInhibition of cation transfer, preventing channel opening. researchgate.netnih.gov

Functional Characterization in Cellular and Preclinical Models

In Vitro Cellular Systems for P2X3 Receptor Research

The study of Camlipixant's interaction with the P2X3 receptor has been facilitated by the development of specialized in vitro cellular systems. These models are crucial for understanding the compound's effects on both engineered and native receptors.

A significant advancement in P2X3 receptor research was the establishment of a stable cell line expressing homotrimeric P2X3 receptors. nih.govresearchgate.net Researchers successfully generated a stable cell line, specifically an Expi293F GnTI⁻ cell line, expressing functional human P2X3 receptors using the PiggyBac transposon system. nih.gov The GnTI⁻ designation indicates a deficiency in the N-acetylglucosaminyltransferase I enzyme, a modification aimed at reducing the complexity of glycosylation on the expressed protein, thereby making it more suitable for structural studies like cryo-electron microscopy (cryo-EM). nih.govresearchgate.net This engineered cell line demonstrated robust expression of the P2X3 receptor, with localization to the cellular membrane, providing a consistent and reliable platform for detailed structural and functional analysis of this compound's binding and inhibitory mechanisms. nih.gov

To understand this compound's action in a more physiologically relevant context, researchers have utilized primary human cells that endogenously express P2X3 receptors. These models include peripheral neuronal equivalents (PNEs) and human primary bronchial epithelial cells (PBECs). ersnet.org PNEs, which serve as a model for sensory nerves, are differentiated from human dental pulp stem cells. ersnet.org The neuronal characteristics of these cultures were confirmed through the expression of markers such as MAP2, βIII-tubulin, and S100. ersnet.org PBECs are obtained directly from individuals undergoing bronchoscopy. ersnet.org Studies have confirmed both P2X3 gene and protein expression in PNEs and PBECs via qPCR and immunocytochemistry. ersnet.org Additionally, native P2X3 receptors from primary neurons of human dorsal root ganglia (DRG) have been used to evaluate this compound's potency, confirming its effects on receptors in their natural cellular environment. nih.govresearchgate.net

Functional Assessment of this compound's Antagonistic Activity

The antagonistic effects of this compound on the P2X3 receptor have been quantified through various functional assays, demonstrating its ability to inhibit receptor activation and subsequent cellular responses.

A primary method for assessing P2X3 receptor inhibition is the calcium mobilization assay. nih.goversnet.org P2X3 receptors are ATP-gated cation channels, and their activation leads to an influx of calcium ions (Ca²⁺) into the cell. nih.govfrontiersin.org The efficacy of this compound as an antagonist is determined by its ability to block this ATP-induced Ca²⁺ influx. nih.gov

In studies using the stable P2X3-GnTI⁻ cell line, intracellular Ca²⁺ levels were monitored using fluorescence-based indicators like Fluo-8. nih.gov The addition of the P2X3 agonist ATP:Mg²⁺ to these cells caused a dose-dependent increase in fluorescence, indicating Ca²⁺ influx. nih.gov When the cells were pre-treated with this compound, this ATP-induced fluorescence was inhibited in a concentration-dependent manner. nih.govresearchgate.net These assays established an IC₅₀ (half-maximal inhibitory concentration) for this compound of approximately 20-55.05 nM against human P2X3 receptors. nih.gov Similar calcium imaging techniques were used in primary PNEs and PBECs, where this compound was shown to block Ca²⁺ mobilization in response to the P2X3 agonist α,β-methyleneATP (α,βmeATP). ersnet.org

Table 1: this compound IC₅₀ Values from In Vitro Calcium Mobilization Assays

Cell System Receptor Type Agonist This compound IC₅₀ Reference
Mammalian Cell Lines Cloned human P2X3 ATP ~20 nM nih.gov
Human Dorsal Root Ganglia Neurons Native P2X3 ATP ~20 nM nih.gov
P2X3-GnTI⁻ Cell Line Recombinant human P2X3 ATP:Mg²⁺ 55.05 nM nih.gov
Mammalian Cell Lines Cloned human P2X3 α,β-meATP 25 nM researchgate.net
Mammalian Cell Lines Cloned human P2X2/3 α,β-meATP >24,000 nM researchgate.net

This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound against P2X3 and P2X2/3 receptors in different cellular systems.

Furthermore, studies on isolated primary nociceptors from rat dorsal root ganglions demonstrated that this compound (at 500 nM) could block α,β-meATP-induced sensitization and firing activity. researchgate.net This provides direct evidence that this compound inhibits the excitatory signaling cascade downstream of P2X3 receptor activation in sensory neurons. researchgate.net The compound acts as a non-competitive, allosteric inhibitor, binding to a previously unidentified site on the receptor distinct from the ATP binding site. nih.govresearchgate.net This binding stabilizes the closed conformation of the channel, thereby preventing receptor activation and blocking cation transfer. nih.govresearchgate.net

Table 2: Functional Blockade of P2X3 Receptor Excitation by this compound

Cellular Model Agonist This compound Effect Reference
Peripheral Neuronal Equivalents (PNEs) α,βmeATP (400 µM) Blocked calcium mobilization responses ersnet.org
Primary Bronchial Epithelial Cells (PBECs) α,βmeATP (400 µM) Blocked calcium mobilization responses ersnet.org
Rat Dorsal Root Ganglion (DRG) Neurons α,β-meATP Blocked sensitization and firing activity researchgate.net

This table summarizes the observed inhibitory effects of this compound on P2X3 receptor-mediated excitation in various cellular models.

Preclinical Pharmacodynamic Studies in Non-Human Organismal Models

The anti-tussive potential of this compound has been evaluated in preclinical models of cough hypersensitivity. In a guinea pig model, oral administration of this compound was shown to significantly reduce coughs induced by irritants. researchgate.netmedchemexpress.com The studies demonstrated that this compound dose-dependently reduced the enhancement in citric acid-induced coughs that was triggered by either histamine (B1213489) or ATP. researchgate.netmedchemexpress.com These effects were achieved at plasma concentrations known to block P2X3 homotrimeric receptors, providing in vivo evidence for its mechanism of action and its potential as an anti-tussive agent. researchgate.net

Modulation of ATP-Evoked Responses in Sensory Pathways

This compound is a potent, selective, and non-competitive antagonist of the P2X3 homoreceptor, a subtype of the P2X family of adenosine (B11128) triphosphate (ATP)-gated ion channels. researchgate.netnih.gov These receptors are predominantly expressed on sensory neurons, including C-fibers and Aδ fibers, which are responsible for transmitting sensory information, including the urge to cough, from the periphery to the central nervous system. patsnap.com ATP released from cells in the airways due to inflammation, injury, or other stimuli can activate these P2X3 receptors on primary afferent neurons. researchgate.netbrit-thoracic.org.uk This activation leads to depolarization and the generation of action potentials that are transmitted to the brain and perceived as an urge to cough. researchgate.netresearchgate.net

The mechanism of action for this compound involves blocking this ATP-mediated activation of P2X3 receptors. researchgate.netontosight.ai By selectively antagonizing the P2X3 homotrimeric receptor, this compound reduces the excitability of these sensory neurons, thereby dampening the transmission of signals that lead to coughing. researchgate.netontosight.ai

In vitro studies have demonstrated the high potency and selectivity of this compound for the human P2X3 (hP2X3) homoreceptor. The IC50 value, which represents the concentration of the drug required to inhibit 50% of the receptor's activity, was found to be 25 nM for the hP2X3 homotrimer. researchgate.netmedchemexpress.com In contrast, its potency against the P2X2/3 heterotrimeric receptor, which is involved in taste perception, is significantly lower, with an IC50 of over 24 µM. researchgate.netnih.gov This high degree of selectivity is a key characteristic of this compound. fiercebiotech.com

Further cellular studies have elucidated the functional effects of this compound. In a model using human dental pulp stem cell-derived peripheral neuronal equivalents (PNEs), which express P2X3 receptors, this compound effectively blocked calcium mobilization responses evoked by the P2X3 agonist α,βmeATP. ersnet.org Similarly, in human primary bronchial epithelial cells (PBECs), which also express functional P2X3 receptors, this compound potently antagonized receptor excitation. ersnet.org Studies on isolated rat dorsal root ganglion (DRG) neurons, which are primary sensory neurons, showed that this compound could block the sensitization and firing activity induced by a P2X3 agonist. researchgate.net This blockade of ATP-mediated sensitization of dorsal root ganglion neurons occurs at concentrations that are effective against P2X3 homoreceptors. medchemexpress.com

Cryo-electron microscopy studies have revealed that this compound binds to a previously undiscovered allosteric drug-binding site on the P2X3 receptor. nih.govresearchgate.net This binding induces conformational changes in the receptor, leading to the closure of the ion channel and preventing cation transfer, thus inhibiting the signaling cascade that leads to the sensation of cough. researchgate.net

Assessment of P2X3 Receptor-Mediated Biological Responses in Animal Models

Preclinical studies in animal models have provided further evidence for the functional effects of this compound in modulating P2X3 receptor-mediated responses. Guinea pigs are a commonly used animal model for studying the cough reflex. google.com In a guinea pig model of cough hypersensitivity, orally administered this compound was shown to significantly reduce the number of coughs induced by citric acid when enhanced by either histamine or ATP. medchemexpress.com

The antitussive effects of this compound were observed to be dose-dependent. researchgate.netmedchemexpress.com These effects were achieved at plasma concentrations known to block P2X3 homotrimeric receptors, but were significantly lower than the concentrations required to block P2X2/3 heterotrimeric receptors, which are associated with taste perception. researchgate.net

A key finding from animal models is the differentiation of this compound's effects from those of less selective P2X3 antagonists. While other P2X3 antagonists like Gefapixant (B1671419) have demonstrated efficacy in reducing cough, they are also associated with taste-related side effects due to their action on P2X2/3 receptors in taste buds. fiercebiotech.comersnet.org In a rat behavioral taste model, this compound did not alter taste perception compared to control animals, even at high doses. researchgate.netmedchemexpress.com This lack of effect on taste is attributed to its high selectivity for the P2X3 receptor over the P2X2/3 receptor. researchgate.net

Table 1: Effect of this compound on Induced Cough in Guinea Pigs

Tussive Agent EnhancementThis compound Dose (mg/kg, oral)OutcomeReference
Histamine0.3, 3, 30Significantly reduced the number of citric acid-induced coughs. medchemexpress.com
ATP3, 30Significantly and dose-dependently reduced the enhancement of citric acid-induced coughs. researchgate.netmedchemexpress.com

Investigation of P2X3 Receptor Modulation in Airway Neurobiology Models

The role of P2X3 receptors in the neurobiology of the airways is central to the mechanism of chronic cough. nih.gov ATP released from airway mucosal cells in response to injury or inflammation acts on P2X3 receptors expressed on vagal sensory neurons that innervate the airways, triggering the cough reflex. brit-thoracic.org.uknih.gov This can establish a cycle where coughing itself causes mechanical stress, leading to more ATP release and further cough hypersensitivity. nih.gov P2X3 antagonists like this compound are thought to break this cycle. nih.gov

In vitro models using human airway cells have been instrumental in understanding this compound's action. Studies on human primary bronchial epithelial cells (PBECs) have confirmed the expression of functional P2X3 receptors. ersnet.org In these cells, this compound was shown to be a potent antagonist of P2X3 receptor excitation, blocking the calcium mobilization responses induced by a P2X3 agonist. ersnet.org

A model of sensory nerves, known as peripheral neuronal equivalents (PNEs) derived from human dental pulp stem cells, has also been used to investigate the effects of this compound. ersnet.org These PNEs express neuronal markers and functional P2X3 receptors. ersnet.org In this model, this compound effectively blocked the P2X3-mediated calcium responses, further supporting its mechanism of action on sensory nerve pathways. ersnet.org

The selectivity of this compound for P2X3 over P2X2/3 receptors is a crucial aspect of its profile in airway neurobiology. researchgate.net While both P2X3 and P2X2/3 receptors are involved in sensory signaling, the high selectivity of this compound for the P2X3 homotrimer is believed to be responsible for its antitussive effects without causing the taste disturbances associated with less selective compounds. researchgate.netfiercebiotech.com

Table 2: Functional Activity of this compound in Cellular Models

Cell ModelAgonistThis compound Concentration (µM)EffectReference
Human Peripheral Neuronal Equivalents (PNEs)α,βmeATP [400 µM]0.1, 0.5, 2.5Blocked calcium mobilisation responses. ersnet.org
Human Primary Bronchial Epithelial Cells (PBECs)α,βmeATP [400 µM]0.1, 0.5, 2.5Blocked calcium mobilisation responses. ersnet.org
Rat Dorsal Root Ganglion (DRG) Neuronsαβ-meATP0.5Blocked agonist-induced sensitization and firing activity. researchgate.net

Computational and Biophysical Approaches in Camlipixant Research

Molecular Dynamics (MD) Simulations of the Camlipixant-P2X3 Complex

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic interactions between this compound and the P2X3 receptor. nih.govpatsnap.comproteopedia.orgnih.gov In conjunction with structural data from cryo-electron microscopy (cryo-EM), MD simulations have provided a comprehensive understanding of this compound's selective inhibition mechanism. patsnap.comresearchgate.net

Researchers have used these simulations to reveal that this compound binds to a previously unidentified, cryptic drug-binding site on the P2X3 receptor, acting as an allosteric inhibitor. nih.govbiorxiv.org The simulations showed how this compound binding interferes with the conformational changes required for receptor activation and stabilizes the closed state of the ion channel. nih.govresearchgate.net This binding event induces conformational changes in the extracellular domain that block the ATP-binding site. nih.gov

Key findings from MD simulations include:

Elucidation of Conformational Changes: Simulations demonstrated that conformational shifts in the upper body domain of the P2X3 receptor, including a region known as the turret, are critical for channel gating. patsnap.comproteopedia.orgresearchgate.net The binding of this compound influences these movements, stabilizing the closed conformation of the channel and thereby hindering cation transfer. nih.govresearchgate.net

Selectivity Mechanism: To understand the high selectivity of this compound for homomeric P2X3 over heteromeric P2X2/3 receptors, MD simulations and Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations were performed. biorxiv.org These calculations revealed a significantly more favorable binding free energy for this compound at the P2X3-P2X3 subunit interface compared to the P2X2-P2X3 interface, explaining the compound's selectivity. biorxiv.org The simulations suggested that at the P2X2/3 receptor interface, the hydrophobic group of this compound is more exposed to the solvent, leading to a less stable binding interaction. biorxiv.org

Structure-Activity Relationship (SAR) Derivation and Optimization Strategies for P2X3 Antagonism

The design of potent and selective P2X3 antagonists like this compound has heavily relied on structure-activity relationship (SAR) studies. patsnap.compatsnap.com These investigations systematically explore how chemical modifications to a lead compound affect its biological activity, guiding the optimization of its properties.

The development of P2X3 antagonists has faced the challenge of achieving high selectivity against other P2X receptor subtypes, particularly the P2X2/3 heterotrimer, to avoid off-target effects such as taste disturbances. patsnap.comatsjournals.org SAR studies, informed by an increasing understanding of the P2X3 receptor's structure, have been pivotal in overcoming this hurdle. patsnap.com By identifying the crucial amino acid residues within the this compound-binding pocket that differ between P2X3 and P2X2 isoforms, researchers could rationally design modifications to enhance selectivity. nih.govbiorxiv.org

Optimization strategies have focused on:

Novel Chemical Scaffolds: SAR studies have led to the discovery and refinement of novel chemical scaffolds, such as benzimidazole-dione derivatives and triazolopyrimidine derivatives, that are optimized for P2X3 antagonism. patsnap.compatsnap.comnih.gov

Receptor Binding Kinetics: Efforts have been made to optimize the binding kinetics to reduce off-target effects while maintaining high potency for the P2X3 receptor. patsnap.com

Balancing Potency and Selectivity: Extensive SAR optimization has been a common trend among pharmaceutical developers to refine compounds, enhancing their selectivity for P2X3 and mitigating side effects. patsnap.com The discovery that this compound binds to a novel allosteric site provided a new avenue for designing highly selective antagonists. patsnap.combiorxiv.org

Theoretical Modeling of Ligand-Receptor Allostery

A significant breakthrough in understanding this compound's mechanism was the discovery that it functions as an allosteric inhibitor. nih.govbiorxiv.orgresearchgate.net Theoretical modeling, combined with structural and functional studies, has been central to characterizing this allosteric regulation. nih.govresearchgate.netbiorxiv.org

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (in this case, ATP) binds. researchgate.net This binding event induces a conformational change in the receptor that modulates its activity. Theoretical models of the this compound-P2X3 complex have shown that this compound binds to a previously unknown allosteric site located at the interface between subunits in the upper extracellular domain. nih.govresearchgate.net

Key aspects of the allosteric mechanism revealed by modeling include:

Non-Competitive Inhibition: this compound's binding to the allosteric site prevents the binding of ATP, but not by directly competing for the same location. nih.govresearchgate.net Instead, the this compound-induced conformational change occludes the ATP-binding site. nih.gov

Stabilization of the Closed State: Modeling suggests that this compound binding stabilizes the closed, resting state of the P2X3 channel, making it less likely to open in response to ATP. nih.gov This mechanism effectively dampens the hypersensitivity of sensory neurons. patsnap.com

Foundation for Future Drug Design: The identification and modeling of this druggable allosteric site on the P2X3 receptor provide a valuable foundation for the development of new and potentially more selective therapeutic agents targeting P2X receptors. researchgate.net

Biophysical Techniques for Interaction Analysis (e.g., Isothermal Titration Calorimetry, MicroScale Thermophoresis)

Direct measurement of the binding interactions between this compound and the P2X3 receptor has been achieved using sensitive biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST). nih.govresearchgate.net These methods provide quantitative data on binding affinity and thermodynamics, validating the findings from computational models. cam.ac.ukcreative-enzymes.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. wikipedia.orgmalvernpanalytical.com Initial ITC experiments to measure this compound binding to purified P2X3 receptors showed no interaction. nih.govresearchgate.net Researchers hypothesized that endogenous ATP released during cell lysis was co-purified with the receptor, blocking the binding site. nih.govresearchgate.net After extensive dialysis to remove the bound ATP, ITC measurements successfully demonstrated that this compound binds to the P2X3 receptor with a dissociation constant (Kd) of 100 nM. nih.govresearchgate.netresearchgate.net

MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules along a microscopic temperature gradient, which changes when a ligand binds to a target molecule. creative-enzymes.comresearchgate.net MST was used to confirm the competitive nature of this compound's interaction with ATP. The experiments showed that in the absence of this compound, ATP binds to the P2X3 receptor with a Kd of 2 µM. nih.govresearchgate.net Conversely, when the receptor was pre-incubated with this compound, ATP was unable to bind, providing direct evidence that this compound binding occludes the ATP-binding site. nih.govresearchgate.net Furthermore, this compound inhibited the ATP-activated calcium influx in cells in a concentration-dependent manner, with a measured IC₅₀ of 55.05 nM. nih.govbiorxiv.org

These biophysical analyses have been crucial for quantitatively confirming the high-affinity binding of this compound and for substantiating the allosteric inhibitory mechanism proposed by structural and computational studies.

Table of Binding Affinity Data

Interacting MoleculesTechniqueParameterValueReference
This compound and P2X3ITCKd100 nM nih.govresearchgate.netresearchgate.net
ATP and P2X3MSTKd2 µM nih.govresearchgate.net
This compound and P2X3Calcium Flux AssayIC₅₀55.05 nM nih.govbiorxiv.org

Advanced Research Perspectives and Unexplored Avenues for Camlipixant

Elucidating Remaining Mechanisms of P2X3 Receptor Desensitization and Ion Permeation

Despite significant progress, the precise mechanisms governing P2X3 receptor desensitization and ion permeation are not fully understood. biorxiv.orgresearchgate.netnih.govnih.gov P2X3 receptors are known for their rapid desensitization in response to ATP, a key process that terminates the signal and prevents overstimulation. patsnap.comfrontiersin.org Recent research, including cryo-electron microscopy (cryo-EM) studies, has begun to shed light on the structural basis of these processes.

Recent cryo-EM structures of the P2X3 receptor in complex with camlipixant have revealed a novel, previously unidentified allosteric binding site. biorxiv.orgresearchgate.netnih.gov This finding is crucial as it demonstrates that this compound does not compete directly with ATP but rather modulates the receptor's function from a different location. biorxiv.orgresearchgate.net These structural studies, combined with molecular dynamics simulations, suggest that conformational changes in the upper body domain of the receptor, including a region known as the "turret," are critical for channel gating. nih.govpatsnap.comproteopedia.org Specifically, the opening of this turret region is linked to the closure of the ion channel, effectively blocking the passage of cations. nih.govpatsnap.comproteopedia.org

However, questions remain regarding the full sequence of conformational changes that lead to desensitization and the precise factors that control the rate of this process. For instance, the phenomenon of "high affinity desensitization," where even low, non-activating concentrations of an agonist can induce desensitization, points to complex regulatory mechanisms that are yet to be fully elucidated. patsnap.comfrontiersin.org Furthermore, the specific roles of different ions, such as calcium, in modulating desensitization and permeation are still under investigation. frontiersin.org Unlike other P2X receptors, the P2X3 subtype is facilitated by extracellular calcium, which acts at specific sites near the ATP-binding pocket. frontiersin.org

Future research will likely focus on capturing more high-resolution snapshots of the P2X3 receptor in various functional states—resting, open, and desensitized—to build a more complete dynamic picture of its operation. Understanding these remaining mechanistic details will be vital for designing next-generation P2X3 modulators with potentially more refined and targeted actions.

Investigating P2X3 Receptor Heterogeneity and Polymorphism Impacts on this compound Interaction

P2X3 receptors can exist as homotrimers (composed of three identical P2X3 subunits) or as heterotrimers, most commonly with the P2X2 subunit (P2X2/3). patsnap.commdpi.comfrontiersin.org This heterogeneity is a critical factor in the physiological and pharmacological properties of the receptor. For example, the presence of P2X2 subunits in the heteromeric form leads to a slower desensitization profile compared to the rapidly desensitizing P2X3 homotrimers. frontiersin.org

A significant challenge in the development of P2X3 antagonists has been achieving selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. nih.gov The latter is known to be involved in taste signaling, and its blockade can lead to taste-related side effects, as observed with some less selective P2X3 antagonists. researchgate.netnih.gov this compound has demonstrated a high degree of selectivity for the P2X3 homotrimer. researchgate.netnih.govnihr.ac.uk Recent structural data has provided a molecular basis for this selectivity, revealing key differences in the amino acid residues within the this compound-binding pocket between P2X3 and P2X2 subunits. nih.govbiorxiv.org

Beyond the formation of heteromers, genetic polymorphisms in the P2X3 receptor gene (P2RX3) could also influence an individual's response to this compound. Genetic variations can potentially alter the structure of the receptor, its expression levels, or its functional properties. While large-scale studies on the impact of P2RX3 polymorphisms on this compound efficacy are still emerging, research into genetic variations of other receptors, like the P2X7 receptor and catechol-O-methyltransferase (COMT), has shown that such variations can affect disease susceptibility and response to treatment. cardiff.ac.ukersnet.orgersnet.org For instance, certain genetic variations in the TRPV1 gene have been noted in different populations, suggesting that racial diversity in clinical trials is important for assessing the global applicability of drugs like this compound. atsjournals.org

Future research in this area will involve:

Population-based genetic studies to identify common and rare variants in the P2RX3 gene and correlate them with treatment outcomes in patients receiving this compound.

In vitro functional analysis of identified P2X3 variants to determine their impact on receptor function and this compound binding and efficacy.

Further structural studies of P2X2/3 heteromers to provide a more detailed understanding of the structural basis for this compound's selectivity.

This line of investigation is crucial for personalized medicine approaches, where treatment could be tailored based on a patient's genetic profile to maximize efficacy and minimize potential side effects.

Developing Novel Methodologies for P2X Receptor Modulator Discovery and Characterization

The discovery and development of selective P2X receptor modulators like this compound have been significantly advanced by new technologies and methodologies. nih.gov High-throughput screening (HTS) of large chemical libraries has been instrumental in identifying initial hit compounds for various P2X receptor subtypes. nih.govresearchgate.net

More recently, structure-based drug design approaches have become increasingly powerful, largely due to the breakthroughs in determining the atomic structures of P2X receptors through X-ray crystallography and cryo-EM. nih.govnih.gov These high-resolution structures allow for in silico techniques, such as virtual screening and molecular docking, to identify potential new modulators and to understand their binding interactions at a molecular level. cardiff.ac.uknih.gov

The development of novel methodologies extends to the characterization of these compounds. Advanced electrophysiological techniques and cell-based assays, such as calcium influx measurements, are essential for determining the potency and selectivity of new chemical entities. nih.govcardiff.ac.uk

Looking forward, several innovative approaches are being explored to accelerate the discovery of the next generation of P2X receptor modulators:

Fragment-based screening: This technique identifies small chemical fragments that bind to the target receptor, which can then be grown or combined to create more potent and selective lead compounds.

Use of artificial intelligence and machine learning: These computational tools can analyze vast datasets from HTS, structural biology, and chemical libraries to predict new drug candidates and their properties.

Development of novel screening assays: This includes assays that can better replicate the physiological environment of the receptor and high-throughput methods for studying allosteric modulation. researchgate.netnih.gov

Natural product libraries: Screening compounds derived from natural sources, such as plants used in traditional medicine, offers a unique source of chemical diversity for discovering novel P2X modulators. researchgate.netmdpi.com

These evolving methodologies, from computational approaches to innovative screening platforms, will continue to drive the discovery and characterization of new and improved P2X receptor modulators, building on the successes achieved with compounds like this compound. researchgate.net

Q & A

Q. What experimental approaches are used to determine Camlipixant’s binding affinity and selectivity for P2X3 receptors?

To assess this compound’s binding kinetics and selectivity, researchers employ isothermal titration calorimetry (ITC) and radioligand displacement assays . ITC measures the thermodynamic parameters (e.g., Kd = 100 nM for P2X3) by quantifying heat changes during ligand-receptor interactions . Selectivity over P2X2/3 receptors is validated using heterologous expression systems (e.g., HEK293 cells) and calcium flux assays , comparing IC50 values across receptor subtypes (e.g., 25 nM for hP2X3 vs. 1,820 nM for rat P2X2/3) .

Q. How are preclinical models designed to evaluate this compound’s antitussive efficacy and safety?

Preclinical studies use guinea pig models to measure cough suppression via capsaicin- or ATP-induced cough challenges . This compound’s efficacy is quantified by reductions in cough frequency (e.g., 34% reduction at 200 mg BID in phase IIb trials) . Taste disturbance is assessed using two-bottle preference tests in rodents, where this compound shows minimal impact compared to non-selective P2X2/3 antagonists .

Q. What structural biology methods resolve this compound’s binding sites on P2X3 receptors?

Cryo-electron microscopy (cryo-EM) with peptidisc stabilization is critical for resolving full-length P2X3-camlipixant complexes (3.4 Å resolution), overcoming preferred orientation artifacts in detergent-based methods . Molecular dynamics (MD) simulations (100 ns trajectories) further analyze ligand stability and conformational changes, using root mean square deviation (RMSD) and MMGBSA binding energy calculations .

Advanced Research Questions

Q. How can conflicting efficacy data between this compound’s phase IIb and phase III trials be methodologically addressed?

Discrepancies may arise from differences in patient stratification (e.g., refractory vs. unexplained chronic cough) or dosing regimens (BID vs. QD formulations). Researchers should conduct post hoc subgroup analyses and exposure-response modeling using phase III data (CALM-1/CALM-2 trials) to identify subpopulations with optimal benefit-risk profiles . Additionally, real-world evidence from post-marketing studies can validate trial outcomes .

Q. What strategies resolve contradictions in this compound’s structural data from cryo-EM and MD simulations?

To reconcile cryo-EM and MD findings, researchers perform ensemble refinement of cryo-EM maps, incorporating flexible fitting of MD-derived conformations. For example, MD simulations reveal transient interactions at the P2X3-P2X2 interface not resolved in static cryo-EM structures . Hydrogen-deuterium exchange mass spectrometry (HDX-MS) further validates dynamic regions affected by this compound binding .

Q. How do network meta-analyses compare this compound’s efficacy against other P2X3 antagonists?

Bayesian network meta-analyses integrate data from randomized controlled trials (e.g., gefapixant, sivopixant) using consistency models to rank efficacy (e.g., cough frequency reduction) and safety (e.g., dysgeusia incidence). For this compound, such analyses highlight its superior selectivity (1500-fold P2X3/P2X2/3 affinity difference) and lower taste disturbance (≤5% vs. 30–50% for gefapixant) .

Methodological Considerations Table

Research FocusKey MethodsReferences
Binding Kinetics ITC, Radioligand assays
Structural Biology Cryo-EM with peptidiscs, MD simulations
Preclinical Models Guinea pig cough challenge, two-bottle tests
Clinical Trials Phase III CALM program, exposure-response modeling
Data Synthesis Bayesian network meta-analysis

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